molecular formula C10H10N2O2 B2982639 3-Cyano-5-(dimethylamino)benzoic acid CAS No. 453565-73-6

3-Cyano-5-(dimethylamino)benzoic acid

Cat. No.: B2982639
CAS No.: 453565-73-6
M. Wt: 190.202
InChI Key: HPSVQVNWZVCAQW-UHFFFAOYSA-N
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Description

3-Cyano-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzoic acid, featuring a cyano group at the third position and a dimethylamino group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(dimethylamino)benzoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of 3,5-dimethylaminobenzoic acid. This reaction typically requires the use of cyanoacetic acid or its derivatives in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-5-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(dimethylamino)benzoic acid
  • 3-Cyano-5-(methylamino)benzoic acid
  • 3-Cyano-5-(ethylamino)benzoic acid

Uniqueness

3-Cyano-5-(dimethylamino)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-cyano-5-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(2)9-4-7(6-11)3-8(5-9)10(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSVQVNWZVCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl-3-cyano-5-dimethylaminobenzoate (318 mg, 1.6 mmol) in tetrahydrofuran (5 mL) was treated with 0.5 N lithium hydroxide (3.7 mL, 1.9 mmol). The reaction was stirred at 70° C. for 30 minutes and then the solvent was removed in vacuo. The residue was dissolved in a small amount of water and then acidified by the dropwise addition of 2 N hydrogen chloride until a white precipitate no longer formed. Following extraction of the aqueous layer with diethyl ether, the organic layer was then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 308 mg (quantitative) of 3-cyano-5-dimethylaminobenzoic acid.
Name
methyl-3-cyano-5-dimethylaminobenzoate
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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